molecular formula C15H14O B1608414 1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone CAS No. 56917-39-6

1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone

Cat. No.: B1608414
CAS No.: 56917-39-6
M. Wt: 210.27 g/mol
InChI Key: LZJQPLYMITWEKM-UHFFFAOYSA-N
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Description

1-(2’-Methyl[1,1’-biphenyl]-4-yl)ethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a biphenyl structure with a methyl group at the 2’ position and an ethanone group at the 4’ position

Scientific Research Applications

1-(2’-Methyl[1,1’-biphenyl]-4-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2’-Methyl[1,1’-biphenyl]-4-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2’-methylbiphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of 1-(2’-Methyl[1,1’-biphenyl]-4-yl)ethanone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the synthesis while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2’-Methyl[1,1’-biphenyl]-4-yl)ethanone undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Reduction: The ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products:

    Nitration: 1-(2’-Methyl-4-nitro[1,1’-biphenyl]-4-yl)ethanone.

    Reduction: 1-(2’-Methyl[1,1’-biphenyl]-4-yl)ethanol.

    Oxidation: 1-(2’-Methyl[1,1’-biphenyl]-4-yl)ethanoic acid.

Mechanism of Action

The mechanism of action of 1-(2’-Methyl[1,1’-biphenyl]-4-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile in aromatic substitution reactions, where it forms a cationic intermediate that subsequently reacts with nucleophiles. The pathways involved in its biological activity may include binding to enzymes or receptors, leading to modulation of biochemical processes.

Comparison with Similar Compounds

1-(2’-Methyl[1,1’-biphenyl]-4-yl)ethanone can be compared with other similar compounds, such as:

    1-(2’-Methyl[1,1’-biphenyl]-2-yl)ethanone: Differing in the position of the ethanone group, which can influence its reactivity and applications.

    1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethanone:

The uniqueness of 1-(2’-Methyl[1,1’-biphenyl]-4-yl)ethanone lies in its specific structural arrangement, which imparts distinct reactivity and potential for diverse applications in scientific research.

Properties

IUPAC Name

1-[4-(2-methylphenyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-11-5-3-4-6-15(11)14-9-7-13(8-10-14)12(2)16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJQPLYMITWEKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393262
Record name 1-(2'-methyl[1,1'-biphenyl]-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56917-39-6
Record name 1-(2'-methyl[1,1'-biphenyl]-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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